N-(4-Cyano-2-fluorophenyl)methanesulfonamide
Overview
Description
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C8H7FN2O2S and a molecular weight of 214.22 g/mol . It is characterized by the presence of a cyano group, a fluorine atom, and a methanesulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide typically involves the reaction of 4-cyano-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(4-Cyano-2-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and fluorine groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Cyano-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-Cyano-2-fluorophenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(2-Fluorophenyl)methanesulfonamide: This compound lacks the cyano group, which may affect its reactivity and applications.
N-(4-Cyano-2-chlorophenyl)methanesulfonamide: The presence of a chlorine atom instead of fluorine can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a cyano group, a fluorine atom, and a methanesulfonamide moiety attached to a phenyl ring. The presence of these functional groups enhances its solubility and stability, making it suitable for various biological applications.
Synthesis Methods:
- The compound is typically synthesized through reactions involving sulfonyl halides and amines, often employing conditions that favor nucleophilic substitution due to the reactivity of the cyano and fluorine groups.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano and fluorine groups contribute to its binding affinity with enzymes or receptors, potentially leading to inhibition or activation of various biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, affecting processes such as cell proliferation and survival.
- Receptor Interaction: It can bind to specific receptors, modulating signaling pathways that influence cell behavior.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties: Studies have demonstrated its potential in reducing chemoresistance in cancer cells. For instance, it has been shown to enhance the efficacy of chemotherapeutic agents like paclitaxel in breast cancer models .
- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses, particularly in microglial cells. It significantly decreases nitric oxide (NO) and interleukin-6 (IL-6) levels, indicating potential therapeutic benefits in neuroinflammatory conditions .
Case Studies
- Inhibition of Autotaxin (ATX): A study evaluated the compound's role as an ATX inhibitor, which is crucial in cancer metastasis. The results indicated significant inhibition of ATX activity with IC50 values in the low nanomolar range, suggesting strong potential for therapeutic application in melanoma .
- Cytotoxicity Assessment: In vitro studies assessed the cytotoxic effects of this compound on various cell lines (HT-22 and BV-2). Results showed selective cytotoxicity at higher concentrations while maintaining cell viability at lower doses, which is critical for developing safe therapeutic agents .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
Compound Name | Key Functional Groups | Biological Activity | Unique Features |
---|---|---|---|
This compound | Cyano, Fluorine | Anticancer, Anti-inflammatory | Enhanced solubility and stability |
N-(2-Fluorophenyl)methanesulfonamide | Fluorine | Limited activity | Lacks cyano group |
N-(4-Cyano-2-chlorophenyl)methanesulfonamide | Cyano, Chlorine | Varies based on chlorine properties | Different reactivity profile |
Properties
IUPAC Name |
N-(4-cyano-2-fluorophenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2S/c1-14(12,13)11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULWFZPVQBHQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580590 | |
Record name | N-(4-Cyano-2-fluorophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60580590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401909-16-8 | |
Record name | N-(4-Cyano-2-fluorophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60580590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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